2-(4-Fluoro-2-nitrophenoxy)acetohydrazide
Description
Chemical Composition and International Union of Pure and Applied Chemistry Nomenclature
The compound 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide possesses a complex molecular architecture that incorporates multiple functional groups within a single molecular framework. The International Union of Pure and Applied Chemistry systematic name reflects the hierarchical nomenclature principles, with the acetohydrazide moiety serving as the parent structure and the substituted phenoxy group functioning as a substituent. The compound carries the Chemical Abstracts Service registry number 1341119-52-5, providing unambiguous identification within chemical databases.
The nomenclature systematically describes the molecular structure by identifying the acetohydrazide backbone, which consists of an acetyl group bonded to a hydrazide functional group. The phenoxy substituent attached at the 2-position of the acetyl carbon introduces aromatic character to the molecule. Within the phenyl ring, two substituents are present: a fluorine atom at the 4-position and a nitro group at the 2-position relative to the oxygen bridge. This substitution pattern creates a unique electronic environment that influences the compound's chemical behavior and reactivity profile.
Alternative nomenclature systems provide additional naming conventions for this compound. The American Chemical Society Index Name designation "Acetic acid, 2-(4-fluoro-2-nitrophenoxy)-, hydrazide" emphasizes the carboxylic acid derivative nature of the acetohydrazide structure. International variations include the German name "2-(4-Fluor-2-nitrophenoxy)acetohydrazid" and the French designation "2-(4-Fluoro-2-nitrophénoxy)acétohydrazide," demonstrating consistent nomenclature principles across different linguistic systems.
Molecular Formula and Isotopic Mass Calculation
The molecular formula of this compound is established as Carbon-8 Hydrogen-8 Fluorine-1 Nitrogen-3 Oxygen-4, reflecting the precise atomic composition of the compound. Detailed isotopic mass calculations reveal distinct values for monoisotopic and average molecular weights, providing essential data for analytical chemistry applications and mass spectrometric identification.
Table 1: Molecular Weight Calculations for this compound
The monoisotopic mass calculation employs the most abundant isotope for each element, yielding a precise value of 229.049885 Daltons. This calculation utilizes standard atomic masses: Carbon-12 (12.000000), Hydrogen-1 (1.007825), Fluorine-19 (18.998403), Nitrogen-14 (14.003074), and Oxygen-16 (15.994915). The average molecular weight incorporates natural isotopic abundances, resulting in a slightly higher value of 229.165223 Daltons. These mass values demonstrate excellent agreement across multiple database sources, confirming the accuracy of the molecular composition determination.
The computational methodology for mass calculations involves summing the products of atomic masses and their respective stoichiometric coefficients within the molecular formula. For the monoisotopic calculation: (8 × 12.000000) + (8 × 1.007825) + (1 × 18.998403) + (3 × 14.003074) + (4 × 15.994915) = 229.049885 Daltons. The average weight calculation follows similar principles but employs isotopically averaged atomic weights: (8 × 12.0107) + (8 × 1.00794) + (1 × 18.9984032) + (3 × 14.0067) + (4 × 15.9994) = 229.165223 Daltons.
Functional Group Distribution and Electronic Configurations
The molecular architecture of this compound incorporates multiple functional groups that create distinct electronic environments and influence the compound's chemical reactivity. The acetohydrazide moiety represents the core functional group, consisting of a carbonyl group adjacent to a hydrazide nitrogen-nitrogen linkage. This structural feature classifies the compound within the broader family of hydrazide derivatives, which exhibit distinctive chemical behavior compared to their parent hydrazine analogues.
Table 2: Functional Group Analysis and Electronic Properties
The acetohydrazide functional group demonstrates significantly different electronic properties compared to simple hydrazine derivatives. The presence of the acetyl carbonyl group adjacent to the hydrazide nitrogen creates an electron-withdrawing inductive effect that substantially reduces the basicity of the nitrogen atoms. This electronic modification results from the resonance stabilization between the carbonyl group and the hydrazide nitrogen, creating a more stable and less reactive nitrogen center.
The aromatic phenoxy substituent introduces additional electronic complexity through its connection to the acetohydrazide core. The phenyl ring provides aromatic stabilization through delocalized pi-electron systems, creating a planar hexagonal structure with equal carbon-carbon bond lengths. The oxygen bridge connecting the phenyl ring to the acetyl carbon serves as an electron-donating group through resonance effects, moderately activating the aromatic system toward electrophilic substitution reactions.
The fluorine substituent at the 4-position of the benzene ring exhibits unique electronic behavior due to its high electronegativity and small atomic size. Fluorine demonstrates both electron-withdrawing inductive effects and electron-donating resonance effects. The inductive withdrawal occurs through the sigma-bond framework, while resonance donation involves the overlap of fluorine's filled p-orbitals with the aromatic pi-system. These competing effects result in fluorine being an anomalous halogen that can exhibit both activating and deactivating characteristics depending on the reaction conditions and substitution pattern.
The nitro group positioned at the 2-position relative to the oxygen bridge represents the strongest electron-withdrawing substituent within the molecule. The nitro functional group (-NO₂) operates through both inductive and resonance mechanisms to withdraw electron density from the aromatic ring. The formal positive charge on the nitrogen atom creates a powerful inductive withdrawal, while the conjugated double-bond system allows for resonance withdrawal through the pi-electron framework. This strong electron-withdrawing character significantly deactivates the aromatic ring toward electrophilic aromatic substitution reactions while facilitating nucleophilic aromatic substitution processes.
Properties
IUPAC Name |
2-(4-fluoro-2-nitrophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3O4/c9-5-1-2-7(6(3-5)12(14)15)16-4-8(13)11-10/h1-3H,4,10H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBKSIUPDLEOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Method
The key intermediate, 2-(4-fluoro-2-nitrophenoxy)acetate , is typically synthesized by nucleophilic aromatic substitution of a fluoronitrobenzene derivative with an acetate source under basic catalysis.
- Reactants : 2,4-difluoro-1-nitrobenzene and ethyl 2-hydroxyacetate (ethyl glycolate).
- Catalysts : Alkoxide bases such as sodium ethoxide, sodium isopropoxide, sodium tert-butoxide, or potassium tert-butoxide.
- Solvents : Nonpolar or moderately polar solvents like toluene, xylene, methylene chloride, 1,2-dichloroethane, methyl tert-butyl ether, or diethyl ether.
- Reaction conditions : Temperature maintained between 20–25 °C.
- Molar ratios : 2,4-difluoro-1-nitrobenzene to ethyl 2-hydroxyacetate in 1:2–3; catalyst to fluoronitrobenzene in 2–3:1.
Post-reaction treatment involves aqueous work-up, phase separation, neutral washing, solvent removal, and isolation of the acetate product.
| Parameter | Value/Range |
|---|---|
| Fluoronitrobenzene | 2,4-difluoro-1-nitrobenzene |
| Acetate source | Ethyl 2-hydroxyacetate |
| Catalyst | Sodium ethoxide or potassium tert-butoxide |
| Solvent | Toluene, xylene, or chlorinated solvents |
| Temperature | 20–25 °C |
| Molar ratio (substrate:acetate) | 1:2–3 |
| Molar ratio (catalyst:substrate) | 2–3:1 |
This method yields 2-(5-fluoro-2-nitrophenoxy)acetate with high purity after standard work-up.
Preparation of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide
Hydrazinolysis of the Ester Intermediate
Once the phenoxyacetate intermediate is obtained, it is converted to the hydrazide by reaction with hydrazine hydrate or hydrazine derivatives.
- Reaction : The ester group in 2-(4-fluoro-2-nitrophenoxy)acetate is treated with hydrazine hydrate.
- Conditions : Typically reflux in ethanol or another suitable solvent for several hours.
- Outcome : Replacement of the ester moiety with the hydrazide (-CONHNH2) group, yielding this compound.
This step is a classical hydrazinolysis reaction commonly employed in hydrazide synthesis from esters.
Alternative Synthetic Routes and Related Preparations
Preparation of Fluorinated Nitrobenzene Precursors
The synthesis of the fluoronitrobenzene derivatives used as starting materials is crucial. For example, nitration of 3-fluoroacetophenone followed by reduction and iodination steps can yield fluoronitrobenzene intermediates suitable for further functionalization.
Preparation of 2-Fluoro-4-nitrophenol
An alternative route involves preparing 2-fluoro-4-nitrophenol via nucleophilic substitution of 3,4-difluoronitrobenzene with mineral alkali (e.g., potassium hydroxide), followed by acid neutralization. This phenol can then be used to form the phenoxyacetate intermediate.
Summary Table of Preparation Methods
Research Findings and Notes
- The SNAr reaction for forming the phenoxyacetate is highly efficient under mild conditions with high selectivity.
- Choice of catalyst and solvent impacts yield and purity; sodium ethoxide and toluene are commonly preferred.
- Hydrazinolysis is a well-established method for converting esters to hydrazides, typically yielding high purity products.
- The preparation of fluoronitrobenzene intermediates involves careful control of reduction and iodination steps to ensure correct substitution patterns.
- Industrially scalable methods emphasize mild temperatures and environmentally benign solvents to optimize safety and cost.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetohydrazide moiety can undergo hydrolysis to form the corresponding carboxylic acid and hydrazine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: 2-(4-Amino-2-nitrophenoxy)acetohydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-Fluoro-2-nitrophenoxy)acetic acid and hydrazine.
Scientific Research Applications
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is not well-documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Phenoxy Ring
The bioactivity of acetohydrazides is highly dependent on the substituents on the phenoxy ring. Key comparisons include:
- Nitro Group Positioning: 2-(4-Nitrophenyl-piperazin-1-yl)acetohydrazide (): Derivatives with a para-nitro group exhibited anticholinesterase activity, though potency was lower than the reference drug galantamine. Compound 206 (IC₅₀ = 29.5 µM against AChE) highlights the importance of electron-withdrawing nitro groups for enzyme inhibition .
- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (): Demonstrated 45% reduction in inflammation in carrageenan-induced edema models, comparable to diclofenac (35–74%) .
- Fluoro vs. The fluoro group’s smaller size and electronegativity may optimize pharmacokinetics compared to bulkier halogens .
Modifications of the Hydrazide Moiety
Functionalization of the hydrazide side chain tailors activity:
- Arylidene Modifications: N′-(4-Hydroxybenzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide (): The hydroxybenzylidene group improved solubility and hydrogen-bonding capacity, critical for antimicrobial activity . N′-(4-Methoxybenzylidene)-2-(biphenyl-4-yloxy)acetohydrazide (): Methoxy groups enhanced electronic effects, though biological data are unspecified .
- Heterocyclic Incorporation: Triazole-Thiol Derivatives (): Compounds like N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-1,2,4-triazol-3-yl)thio)acetohydrazide showed selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells . Benzimidazole-Triazole Hybrids (): Demonstrated MIC values of 15–30 µg/mL against bacterial strains, outperforming ciprofloxacin in some cases .
Biological Activity
2-(4-Fluoro-2-nitrophenoxy)acetohydrazide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C8H8FN3O4, with a molecular weight of 229.17 g/mol. The compound features a hydrazide functional group attached to a phenoxyacetate, incorporating both a fluoro and a nitro substituent on the aromatic ring. These functional groups enhance its reactivity and biological properties, making it a candidate for various applications in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Intermediate : Reaction of 4-fluoro-2-nitrophenol with chloroacetic acid to yield 2-(4-fluoro-2-nitrophenoxy)acetic acid.
- Hydrazine Reaction : The intermediate is then reacted with hydrazine hydrate to produce the final compound.
This synthetic route allows for high yields and purity of the product, crucial for biological testing.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Preliminary studies suggest that compounds with similar structural motifs show efficacy against various microbial strains. The presence of both nitro and fluoro groups is believed to contribute significantly to its biological efficacy.
Table 1: Antimicrobial Activity Comparison
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro and fluoro substituents | Antimicrobial |
| 2-(3-Fluoro-4-nitrophenoxy)acetohydrazide | Similar nitro and fluoro substituents | Antimicrobial |
| 4-Fluorobenzohydrazide | Lacks acetyl group; simpler structure | Antimicrobial |
| 3-Nitrobenzohydrazide | No fluoro group; different electronic effects | Antimicrobial |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation effectively. For instance, certain derivatives have demonstrated IC50 values lower than standard anticancer agents.
Table 2: Anticancer Activity Summary
| Compound Name | Cancer Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| Compound A | HEPG2 | 1.18 ± 0.14 |
| Compound B | MCF7 | 0.67 |
| Compound C | SW1116 | 0.80 |
| This compound | Various (under study) | Pending |
The exact mechanism of action for this compound remains largely unexplored; however, it is hypothesized that the nitro group may undergo bioreduction to form reactive intermediates capable of interacting with cellular components. This interaction could lead to apoptotic pathways in cancer cells or disrupt microbial cell functions.
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound stands out due to its unique combination of functional groups that enhance its reactivity and biological activity.
Table 3: Comparison with Similar Compounds
| Compound Name | Unique Features | Potential Applications |
|---|---|---|
| This compound | Nitro and fluoro groups | Antimicrobial, Anticancer |
| 2-(3-Fluoro-4-nitrophenoxy)acetohydrazide | Similar nitro and fluoro substituents | Antimicrobial |
| 4-Fluorobenzohydrazide | Simpler structure without acetyl group | Limited applications |
| 3-Nitrobenzohydrazide | No fluoro group; different electronic effects | Limited applications |
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-Fluoro-2-nitrophenoxy)acetohydrazide?
The compound is typically synthesized via condensation of hydrazide intermediates with aldehydes or ketones. For example, analogous acetohydrazides are prepared by refluxing ethyl ester precursors (e.g., ethyl 2-(2-oxo-2H-chromen-4-yloxy)acetate) with excess hydrazine hydrate in ethanol for 6–8 hours, followed by recrystallization . Optimization of reaction conditions (e.g., solvent polarity, temperature, and molar ratios) is critical for yield improvement. Characterization involves elemental analysis, FT-IR (to confirm C=O and N-H stretches), and to verify hydrazide and aromatic proton environments .
Q. How is the compound characterized structurally post-synthesis?
Structural confirmation requires a multi-technique approach:
- Elemental analysis (CHNS): Validates empirical formula purity.
- NMR spectroscopy: identifies aromatic protons (e.g., 4-fluoro and 2-nitro substituents) and hydrazide NH peaks (~8–10 ppm). confirms carbonyl (C=O) and nitrophenoxy carbons .
- X-ray crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL refinement) resolves bond lengths, angles, and crystal packing. Orthorhombic systems (e.g., P222) are common for acetohydrazides .
Q. What preliminary biological assays are recommended for screening bioactivity?
Initial screens often include:
- Antimicrobial activity: Agar diffusion assays against E. coli, S. aureus, or Xanthomonas campestris .
- Antioxidant assays: DPPH radical scavenging and reducing power assays (IC values compared to ascorbic acid) .
- Antiviral studies: Virustatic effects (e.g., HAV adsorption/replication inhibition) using plaque reduction assays (IC and therapeutic index (TI)) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Key parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in nitro-group-containing precursors.
- Catalysts: Acetic acid as a catalyst in Schiff base formation (e.g., condensation with aryl aldehydes) .
- Temperature control: Reflux at 80–100°C minimizes side reactions (e.g., hydrolysis of nitro groups) .
- Purification: Recrystallization from ethanol/methanol mixtures removes unreacted hydrazine or aldehydes .
Q. How should contradictory bioactivity data between studies be addressed?
Discrepancies in IC or TI values may arise from:
- Assay protocols: Standardize methods (e.g., fixed incubation times for DPPH assays) .
- Cell line variability: Use authenticated cell lines (e.g., Caco-2 for HAV replication vs. HepG2 for cytotoxicity) .
- Concentration gradients: Test a wider range (e.g., 1–100 µM) to identify dose-dependent effects .
- Statistical validation: Triplicate experiments with ANOVA analysis to confirm significance .
Q. What computational strategies support mechanistic studies of bioactivity?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., α-glucosidase or viral proteases). For example, oxadiazole derivatives show strong binding to α-glucosidase active sites (ΔG = −9.2 kcal/mol) .
- QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing nitro groups) with bioactivity using Hammett constants or DFT calculations .
- MD simulations: Assess stability of ligand-target complexes over 100-ns trajectories (e.g., using GROMACS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
